N-(2-chlorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide
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Description
N-(2-chlorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide, also known as CTSA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. CTSA is a sulfhydryl-containing compound that exhibits a unique chemical structure, making it an interesting target for synthesis and investigation.
Scientific Research Applications
Chloroacetamide Herbicides and Microbial Activity
Chloroacetamide compounds, such as those mentioned in studies on chloroacetamide herbicides, have been researched for their effect on fatty acid synthesis in algae and their herbicidal efficacy. These compounds, including alachlor and metolachlor, are used to control annual grasses and broad-leaved weeds in various crops. Their mechanisms, involving inhibition of fatty acid synthesis, could be a point of interest for research into N-(2-chlorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide, especially in exploring its bioactivity or potential herbicidal properties (H. Weisshaar & P. Böger, 1989).
Synthesis and Biological Screening
The synthesis and biological screening of similar compounds provide a framework for evaluating N-(2-chlorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide. Studies involving the synthesis of chlorophenyl and tetrazolyl sulfanyl acetamides, followed by their characterization and biological evaluation, particularly against enzymes like acetylcholinesterase, suggest a methodology for assessing the biological activities of the compound (A. Rehman et al., 2013).
Anticonvulsant Activity
Research into omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, including compounds with chlorophenyl groups, for their anticonvulsant activity indicates a possible area of application for N-(2-chlorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide. Investigating its potential anticonvulsant effects could be beneficial, given the structural similarities and the observed biological activities of related compounds (Zeynep Aktürk et al., 2002).
Docking Studies and Crystal Structure Analysis
The detailed analysis of tetrazole derivatives, including their docking studies and crystal structure determination, provides a scientific approach to understanding the interaction of such compounds with biological targets. This methodology can be applied to N-(2-chlorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide to predict its binding affinities and potential therapeutic applications (B. J. Al-Hourani et al., 2015).
properties
IUPAC Name |
N-(2-chlorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2S/c1-24-12-6-4-5-11(9-12)22-16(19-20-21-22)25-10-15(23)18-14-8-3-2-7-13(14)17/h2-9H,10H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUBCNAVQHTMGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide |
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